2,2,3-Tribromopropanal
Overview
Description
2,2,3-Tribromopropanal is a chemical compound that has been utilized in various chemical syntheses. It is a brominated aldehyde that has been mentioned in the context of its use as a reagent in the Skraup-type synthesis of bromoquinolines, which are valuable intermediates in the production of compounds with potential pharmacological activities .
Synthesis Analysis
The synthesis of 2,2,3-Tribromopropanal has been explored in the context of its application in the production of other brominated compounds. For instance, it has been used in the one-step transformation of substituted anilines into bromoquinolines, which can then be further converted into bromoquinolin-6-ols with additional substituents . This demonstrates the versatility of 2,2,3-Tribromopropanal as a reagent in organic synthesis.
Molecular Structure Analysis
While the specific molecular structure analysis of 2,2,3-Tribromopropanal is not directly provided in the given papers, related compounds such as 1,2,3-tribromopropane have been studied using nuclear magnetic resonance (NMR) spectroscopy to determine the most stable conformers and their populations in various solvents . These studies can provide insights into the conformational preferences of halogenated propanals, including 2,2,3-Tribromopropanal.
Chemical Reactions Analysis
2,2,3-Tribromopropanal has been identified as a key reagent in the synthesis of various chemical compounds. Its reactivity has been exploited in the synthesis of brominated quinolines, which are important intermediates for further chemical transformations . Additionally, the related compound 2,3-dibromopropanal has been implicated as a reactive metabolite of tris(2,3-dibromopropyl)phosphate and has been shown to cause mutations in bacterial strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,3-Tribromopropanal are not explicitly detailed in the provided papers. However, the properties of similar brominated compounds, such as 2,3-dibromopropanol, have been a concern due to their mutagenic, carcinogenic, and nephrotoxic nature, especially when used as fire retardants . The toxicological profile of these compounds necessitates careful handling and analysis when used in industrial applications.
Scientific Research Applications
Versatile Reagent in Organic Synthesis
2,2,3-Tribromopropanal has been identified as a versatile reagent in the field of organic chemistry. A study by Lamberth et al. (2014) highlights its use in the Skraup-type synthesis of 3-bromoquinolin-6-ols, a process involving the transformation of 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These compounds, particularly 3-bromoquinolin-6-ols, have potential applications in various chemical reactions and can carry additional substituents at specific positions, which adds to their versatility in synthesis (Lamberth et al., 2014).
Flame Retardant and Industrial Safety
2,3-Dibromopropanol, closely related to 2,2,3-Tribromopropanal, has been used as a fire retardant. Its application in the treatment of fabrics and materials to render them nonflammable has been widely recognized. However, due to the toxic nature of its parent phosphate compound, its use and manufacture have raised concerns, especially in workplace safety. A sensitive air sampling and analytical method has been developed to monitor 2,3-dibromopropanol in the air, indicating its significance in industrial safety and environmental monitoring (Choudhary, 1987).
Implications in Mutagenicity Studies
The compound has also been studied for its mutagenic properties. Various research, including that by Ratpan and Plaumann (1988), have explored the mutagenicity of halogenated propanes and their derivatives, which includes compounds structurally related to 2,2,3-Tribromopropanal. These studies are crucial for understanding the biological impact of these chemicals and their safety in various applications, particularly in industries where they might be used or produced (Ratpan & Plaumann, 1988).
Conformational and Spectroscopy Studies
The study of the conformational equilibrium of 1,2,3-Tribromopropane, closely related to 2,2,3-Tribromopropanal, in various solvents has been a subject of research as well. Ernst and Schaefer (1973) examined its spectra in different solvents, contributing to a deeper understanding of the physical and chemical properties of such compounds. This research is relevant in the context of chemical synthesis and the development of new materials (Ernst & Schaefer, 1973).
properties
IUPAC Name |
2,2,3-tribromopropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O/c4-1-3(5,6)2-7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWGXCJZMNOBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073455 | |
Record name | Propanal, 2,2,3-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Tribromopropanal | |
CAS RN |
26944-17-2 | |
Record name | 2,2,3-Tribromopropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26944-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanal, 2,2,3-tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 2,2,3-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3-tribromopropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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